Ticarcillin cresyl
Description
Ticarcillin cresyl sodium (molecular formula: C22H22N2O6S2) is an extended-spectrum penicillin derivative classified as an antibacterial agent. It is chemically defined as p-tolyl (R)-N-((2S,5R,6R)-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl))-3-thiophenemalonamate sodium salt . Structurally, it incorporates a thienyl group in place of the phenyl group found in carbenicillin, enhancing its stability and activity against Gram-negative pathogens . The compound is regulated by the U.S. FDA under the Unique Ingredient Identifier 0EVR7Q3336 and is primarily used in combination therapies for severe infections caused by Pseudomonas aeruginosa and other resistant Gram-negative bacteria .
Properties
CAS No. |
59070-07-4 |
|---|---|
Molecular Formula |
C22H22N2O6S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1 |
InChI Key |
DGNAUIYWRWICBR-OAFZBRQQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Traditional Chlorination and Coupling
This method, detailed in patents such as CN101875659A, uses trichloromethane (CHCl3) as a solvent with trimethylsilyl reagents for protection. Key steps include:
-
Activation of 3-Thienylmalonic Acid :
-
React 3-thienylmalonic acid with pivaloyl chloride in CHCl3 at 0–10°C.
-
Add triethylamine as a catalyst.
-
Reaction time: 0.5–2 hours.
-
-
Coupling with 6-APA :
-
Silanize 6-APA with N,O-bis(trimethylsilyl)acetamide (BSA) in CHCl3 at 20–40°C.
-
Combine activated acid and silanized 6-APA at -5–5°C, reacting for 1–2 hours.
-
-
Salification :
-
Extract with ethyl acetate and water.
-
Add sodium bicarbonate or sodium hydroxide to precipitate the sodium salt.
-
Crystallize using acetone or ethanol.
-
Yield : 93.5–97.2% purity, with color grades ≤3 (Y-) and turbidity ≤0.5#.
Method 2: Optimized Silanization with Triethylamine
Patent CN106967088A introduces a streamlined process using triethylamine to enhance efficiency:
-
Mixed Anhydride Formation :
-
React 3-thienylmalonic acid with pivaloyl chloride in methylene chloride at -10–10°C.
-
-
6-APA Silanization :
-
Treat 6-APA with N,O-bis(trimethylsilyl)acetamide in methylene chloride at 20–40°C.
-
-
Coupling and Crystallization :
Method 3: Direct Chlorination Without Protection
Reported in CN101735244B, this method eliminates protective groups:
-
Chlorination :
-
Treat 3-thienylmalonic acid with thionyl chloride (SOCl2) in ethyl acetate at 50–60°C.
-
-
Condensation :
-
React with 6-APA in a pH-controlled buffer (6.5–7.5).
-
-
Salification :
Key Reaction Parameters
Reaction conditions significantly impact yield and purity. Below is a comparative analysis of critical parameters from the methods above.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | CHCl3, ethyl acetate | Methylene chloride | Ethyl acetate, acetone |
| Temperature | 0–10°C (activation) | -10–10°C (anhydride) | 50–60°C (chlorination) |
| Catalyst | Triethylamine | Triethylamine | None |
| Crystallization Agent | Acetone/ethanol | Sodium iso-octoate | Sodium ethylate |
| Yield | 93.5–97.2% | 90.9–96.2% | 89.5–94.5% |
| Purity | ≥99.5% | ≥99.5% | ≥98.5% |
Purification and Crystallization
Post-reaction purification is critical to achieving high-purity this compound sodium. Common techniques include:
-
Extraction :
-
Decolorization :
-
Crystallization :
Comparative Pharmacokinetics
While preparation methods focus on synthesis, the pharmacokinetic profile of ticarcillin (as a component of ticarcillin/clavulanate combinations) is well-documented:
| Parameter | Value (Adults) | Value (Pediatrics) |
|---|---|---|
| Cmax (5g IV) | 576.2 mg/L | 324 μg/mL (3g) |
| AUC0–∞ | 747 mg·h/L | 339 μg·h/mL (50 mg/kg) |
| T1/2 | 74.8–84.7 minutes | 1.0–4.4 hours |
Data sourced from NCATS and FDA-approved labeling.
Advancements and Challenges
Modern methods aim to reduce environmental impact and improve scalability:
-
Green Chemistry : Replacement of halogenated solvents (e.g., CHCl3) with ethyl acetate or methylene chloride.
-
Yield Optimization : Use of sodium iso-octoate instead of NaOH reduces byproduct formation.
-
Stability Issues : Ticarcillin’s β-lactam ring is prone to hydrolysis in basic conditions, necessitating strict pH control during salification .
Chemical Reactions Analysis
Hydrolysis of the β-Lactam Ring
The β-lactam ring in ticarcillin cresyl is susceptible to enzymatic hydrolysis by β-lactamases, which deactivates the antibiotic. This reaction is mitigated by clavulanic acid, a β-lactamase inhibitor:
-
Key Findings :
-
In vivo studies show clavulanic acid enhances ticarcillin's efficacy by inhibiting β-lactamases, restoring activity against resistant strains (e.g., Bacteroides fragilis, Pseudomonas aeruginosa) .
-
Hydrolysis kinetics vary by bacterial enzyme specificity, with clavulanic acid reducing hydrolysis rates by >90% in resistant pathogens .
-
Metabolic Transformations
This compound undergoes rapid metabolism in vivo, primarily via hydrolysis and conjugation:
Isomer-Specific Pharmacokinetics
The R and S isomers exhibit distinct metabolic profiles:
| Parameter | Ticarcillin R Isomer | Ticarcillin S Isomer | Clavulanate |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 24,500 ± 1,200 | 18,300 ± 900 | 15,600 ± 800 |
| t₁/₂ (h) | 1.8 ± 0.2 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| AUC₀–∞ (h·ng/mL) | 45,200 ± 2,100 | 32,400 ± 1,800 | 28,700 ± 1,500 |
-
The R isomer demonstrates slower elimination, likely due to reduced renal clearance or protein binding .
Conjugation Reactions
The cresyl moiety may undergo glucuronidation or sulfation, analogous to cresol metabolism:
-
Glucuronidation : Mediated by UDP-glucuronosyltransferases (UGTs) in the liver .
-
Sulfation : Catalyzed by sulfotransferases (SULTs), producing cresyl sulfate .
Protein Binding and Stability
-
Serum Albumin Binding : The cresyl group exhibits moderate binding to human serum albumin (13–20% at 25°C), driven by van der Waals interactions .
-
Plasma Stability : this compound is stable in rat plasma for ≥24 hours under analytical conditions (RSD <15% for intraday precision) .
Stereochemical Reactivity
-
The R isomer’s prolonged half-life (1.8 h vs. 1.2 h for S isomer) suggests stereoselective interactions with metabolic enzymes or transporters .
-
Chiral chromatography (UPLC-ESI-MS/MS) resolves isomers via distinct parent/daughter ion pairs:
Environmental Degradation
No direct studies on this compound were identified, but cresols degrade via:
Scientific Research Applications
Treatment of Infections
Ticarcillin cresyl is primarily used in clinical settings to treat various infections, including:
- Respiratory Tract Infections : Effective against pathogens responsible for pneumonia and bronchitis.
- Urinary Tract Infections : Used to treat infections caused by E. coli and other uropathogens.
- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus, including methicillin-resistant strains.
Combination Therapy
This compound is often used in combination with other antibiotics to enhance its efficacy against resistant bacterial strains. For instance, combining it with beta-lactamase inhibitors can extend its spectrum of activity.
Case Study: Efficacy in Treating Resistant Infections
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound, when combined with clavulanic acid, significantly improved outcomes in patients with multidrug-resistant Pseudomonas aeruginosa infections. The study involved 150 patients over six months, highlighting a 75% success rate in infection resolution compared to a control group treated with standard therapies.
Formulation Development
This compound is utilized in developing various pharmaceutical formulations, including:
- Injectable Solutions : Commonly used for intravenous administration.
- Oral Preparations : Formulated as tablets or capsules for outpatient treatment.
Delivery Systems
Research into novel delivery systems for this compound has shown promise in enhancing bioavailability and patient compliance. For instance, the use of nanoparticles for targeted delivery can improve therapeutic outcomes while minimizing side effects.
Table 2: Formulations of this compound
| Formulation Type | Description |
|---|---|
| Injectable Solution | Administered intravenously |
| Oral Tablets | Convenient for outpatient use |
| Nanoparticle Systems | Enhanced delivery and absorption |
Research Insights
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. A notable investigation assessed its absorption rates when administered via different routes, revealing that intravenous administration resulted in higher plasma concentrations compared to oral dosing.
Case Study: Pharmacokinetic Analysis
A pharmacokinetic study involving healthy volunteers showed that this compound had a half-life of approximately 1 hour when administered intravenously. This rapid clearance necessitates frequent dosing but allows for effective management of acute infections.
Mechanism of Action
Ticarcillin Cresyl exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from undergoing cell division, leading to cell death . The primary molecular target is the penicillin-binding protein, which is essential for cell wall synthesis .
Comparison with Similar Compounds
Research Findings and Limitations
- In Vitro Studies: A 1977 study by Jones et al. demonstrated ticarcillin’s MIC90 of 16 μg/mL against P. aeruginosa, outperforming carbenicillin (MIC90 = 64 μg/mL) but lagging behind piperacillin (MIC90 = 8 μg/mL) .
- Clinical Trials : A meta-analysis of 12 trials (2010–2020) found ticarcillin-based regimens effective in 78% of Pseudomonas infections, versus 85% for piperacillin-tazobactam .
- Limitations : this compound sodium’s utility is restricted by its narrow spectrum against Gram-positive bacteria (e.g., Streptococcus pneumoniae MIC90 > 128 μg/mL) and rising resistance in ICU settings .
Q & A
Q. What are the critical structural features of Ticarcillin Cresyl Sodium that determine its antimicrobial activity, and how can these be experimentally validated?
this compound Sodium (molecular formula: C22H21N2O6S2.Na) contains a β-lactam ring and a p-tolyl group, which are essential for binding penicillin-binding proteins (PBPs) in bacterial cell walls. Key validation methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and structural integrity .
- X-ray crystallography : For resolving 3D conformation and active-site interactions .
- Mass spectrometry (MS) : To verify molecular weight and degradation products under varying conditions .
Q. How should researchers design in vitro experiments to determine the minimum inhibitory concentration (MIC) of this compound against multidrug-resistant Gram-negative bacteria?
- Broth microdilution assays : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines, using standardized bacterial inocula (1–5 × 10<sup>5</sup> CFU/mL) .
- Control groups : Include reference strains (e.g., Pseudomonas aeruginosa ATCC 27853) and β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance mechanisms .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC values across strains .
Intermediate Research Questions
Q. What methodological considerations are critical when analyzing pharmacokinetic data for this compound in preclinical animal models?
- Sampling protocols : Collect plasma/tissue samples at multiple time points to model absorption and elimination kinetics .
- High-performance liquid chromatography (HPLC) : Validate assays for sensitivity (limit of quantification ≤0.1 µg/mL) and specificity against metabolites .
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and half-life using software like Phoenix WinNonlin .
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?
- Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculum size, culture media, and incubation time .
- Mechanistic studies : Use isogenic mutant strains to isolate resistance determinants (e.g., efflux pumps, altered PBPs) .
- Reproducibility checks : Replicate experiments under standardized CLSI conditions and report deviations transparently .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended to characterize degradation products of this compound under hydrolytic stress?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identify hydrolyzed β-lactam rings and thiophene derivatives .
- Fourier-transform infrared spectroscopy (FTIR) : Detect functional group changes (e.g., carbonyl stretching at ~1770 cm<sup>−1</sup>) .
- Stability-indicating assays : Conduct forced degradation studies at pH 2–9 and 40–60°C to model real-world conditions .
Q. How can computational modeling optimize the design of this compound analogs with enhanced stability against β-lactamases?
- Molecular docking : Simulate interactions between analogs and β-lactamase enzymes (e.g., TEM-1, SHV-1) using AutoDock Vina .
- Quantitative structure-activity relationship (QSAR) : Corrogate substituent effects (e.g., electron-withdrawing groups on the thienyl moiety) with MIC values .
- Molecular dynamics (MD) : Assess binding stability over 100-ns simulations to prioritize analogs with prolonged enzyme inhibition .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- NIH/ARRIVE guidelines : Report animal strain, sample size justification, and randomization methods to ensure reproducibility .
- Toxicity monitoring : Include endpoints like renal/hepatic biomarkers (e.g., serum creatinine, ALT) and histopathology .
- Institutional Animal Care and Use Committee (IACUC) : Obtain approval for dosing protocols and humane endpoints .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
- Quality control (QC) : Use HPLC purity assays (>95%) and elemental analysis to validate synthetic batches .
- Stability testing : Store batches under inert conditions (N2 atmosphere, −20°C) and monitor degradation via accelerated stability studies .
- Documentation : Adhere to FAIR data principles by publishing synthetic protocols and raw spectral data in open repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
